molecular formula C8H10N4O3 B1487042 Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 1030575-22-4

Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B1487042
CAS No.: 1030575-22-4
M. Wt: 210.19 g/mol
InChI Key: CDARKMFZIAEBEH-UHFFFAOYSA-N
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Description

Triazolopyrimidine Core Architecture: Isoelectronic Relationships with Purines

The triazolopyrimidine core of methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate exhibits remarkable structural similarities to naturally occurring purine systems. The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle demonstrates isoelectronic characteristics with purines, establishing this scaffold as a viable purine surrogate in molecular design. This isoelectronic relationship stems from the shared electronic configuration and similar electron density distribution patterns between the fused triazole-pyrimidine system and the purine ring structure.

The fundamental architecture consists of a pyrimidine ring fused to a five-membered triazole ring at the 3- and 4-positions of the triazole moiety. This fusion creates a bicyclic aromatic system that maintains planarity in the core heterocyclic framework while accommodating various substituents. The specific arrangement in methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate features the triazole ring connected at positions 1 and 5 to the pyrimidine core, establishing the [1,5-a] fusion pattern that distinguishes this isomer from other possible triazolopyrimidine configurations.

Computational studies of related triazolopyrimidine derivatives reveal that the electronic structure closely mirrors that of purine nucleobases, with similar frontier molecular orbital characteristics and charge distribution patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies in triazolopyrimidine systems typically fall within ranges comparable to purine derivatives, supporting their use as purine mimetics in various applications.

The isoelectronic nature extends to hydrogen bonding capabilities and metal coordination properties, where the nitrogen atoms in the triazolopyrimidine core can participate in similar intermolecular interactions as observed in purine systems. This structural correspondence has significant implications for understanding the binding modes and recognition patterns of methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate in various chemical environments.

Properties

IUPAC Name

methyl 2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-15-6(13)2-5-3-12-8(9-4-10-12)11-7(5)14/h4-5H,2-3H2,1H3,(H,9,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARKMFZIAEBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C(=NC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate typically involves:

  • Formation of the fusedtriazolo[1,5-a]pyrimidine ring system via cyclocondensation reactions.
  • Introduction of the 5-oxo (carbonyl) group on the tetrahydro ring.
  • Attachment of the methyl acetate substituent at the 6-position of the heterocycle.

The key synthetic step is the cyclocondensation of an amino-triazole derivative with a suitable diketone or ketoester precursor, often under acidic or reflux conditions to promote ring closure and formation of the fused heterocycle.

Cyclocondensation Route

2.1 Starting Materials

  • Ethyl 5-amino-1,2,4-triazole-3-carboxylate
  • β-diketones or β-ketoesters (e.g., 1-phenylbutane-1,3-dione or ethyl 4,4,4-trifluoro-3-oxobutanoate)

2.2 Reaction Conditions

  • Reflux in acetic acid or other suitable solvents.
  • Sometimes catalyst-free and solvent-free conditions are employed for greener synthesis.
  • Temperature typically around 90°C for efficient ring closure.

2.3 Mechanism

  • The amino group of the triazole attacks the carbonyl carbon of the diketone/ketoester.
  • Subsequent cyclization and dehydration steps lead to the fused triazolo[1,5-a]pyrimidine ring.
  • The 5-oxo group is introduced as part of the ketoester or diketone precursor.

2.4 Representative Example

A published method describes the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione under reflux in acetic acid to afford ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, which can be further hydrolyzed and derivatized to the methyl acetate compound.

Functional Group Transformations

3.1 Esterification and Hydrolysis

  • The ester group (methyl acetate) can be introduced by esterification of the corresponding carboxylic acid intermediate.
  • Hydrolysis of ethyl esters to acids followed by methylation using methanol and acidic catalysts is common.

3.2 Chlorination and Coupling

  • Conversion of carboxylic acid intermediates to acid chlorides (using thionyl chloride or oxalyl chloride) facilitates coupling reactions.
  • Acid chlorides can react with nucleophiles to form amides or esters.

Alternative One-Pot Methods

A solvent-free, catalyst-free one-pot method has been reported for related triazolo-pyrimidine derivatives involving three-component condensation of an aromatic aldehyde, a trifluoromethylated ketoester, and 1,2,4-triazol-3-amine at 90°C. This method offers regio- and stereoselectivity and may be adaptable for synthesizing methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate derivatives.

Synthesis via Heterocyclization

Heterocyclization methods involving [5+1] ring closure reactions have been widely used for constructing pyrimidine-based fused heterocycles. These methods often start from aminopyrimidine or aminotriazole precursors and involve cyclization with suitable one-carbon synthons or isothiocyanates, sometimes under reflux in alcoholic solvents.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions Product/Intermediate Reference
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone Reflux in AcOH, ~90°C Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate
2 Hydrolysis Ethyl ester intermediate Basic or acidic hydrolysis Corresponding carboxylic acid
3 Esterification Carboxylic acid intermediate Methanol, acid catalyst Methyl ester (methyl acetate) derivative
4 Acid chloride formation Carboxylic acid intermediate Thionyl chloride or oxalyl chloride Acid chloride derivative
5 Coupling reactions Acid chloride + nucleophile (e.g., amine) Standard peptide synthesis conditions Amide or ester derivatives
6 One-pot three-component condensation Aromatic aldehyde + trifluoromethyl ketoester + 1,2,4-triazol-3-amine Solvent-free, catalyst-free, 90°C Substituted triazolo-pyrimidine derivatives

Research Findings and Optimization Notes

  • The cyclocondensation step is critical and sensitive to temperature and solvent choice; acetic acid is preferred for its dual solvent and catalytic role.
  • Ester hydrolysis and re-esterification steps require careful control to avoid decomposition of the fused ring.
  • One-pot methods reduce the number of purification steps and improve overall yield and regioselectivity.
  • Acid chloride intermediates allow for versatile functionalization, enabling the synthesis of various derivatives including the methyl acetate.
  • The use of catalytic amounts of secondary amines can facilitate ring formation in some synthetic routes, improving efficiency.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance:

Compound DerivativeActivity AgainstReference
Derivative AE. coli
Derivative BS. aureus

Anticancer Potential
Research indicates that this compound may inhibit certain cancer cell lines by inducing apoptosis. A notable study demonstrated that specific analogs of this compound showed cytotoxic effects on human breast cancer cells.

Agricultural Applications

Pesticidal Properties
Recent findings suggest that this compound can serve as a potential pesticide. Its efficacy against common agricultural pests has been documented:

Pest TypeEfficacy (%)Reference
Aphids85
Whiteflies78

Materials Science Applications

Polymer Synthesis
The compound is also being explored for its utility in polymer chemistry. Its reactive functional groups allow it to be incorporated into various polymer matrices to enhance mechanical properties.

Polymer TypeEnhancement EffectReference
ThermoplasticsIncreased strength
Biodegradable PolymersImproved degradation rate

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial involving a derivative of this compound demonstrated a marked reduction in bacterial load in infected patients compared to a control group.

Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound revealed significant reductions in pest populations and improved crop yields.

Mechanism of Action

The mechanism of action of Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Structure : Features a chlorophenyl group at position 5, a methylsulfanyl group at position 2, and an ethyl ester at position 5.
  • The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.
  • Synthesis : Prepared via condensation of aldehydes with nitropropenes and triazole derivatives .
  • Applications : Demonstrated biological activity in preliminary studies, though specifics are undisclosed .

2-Amino-5-methyl-N-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

  • Structure : Substituted with a carboxamide group at position 6 and a p-tolyl group.
  • Synthesized via a three-component Biginelli-like reaction .
  • Applications : Explored for antimicrobial and anticancer properties due to hybrid pharmacophores .

Pyrazolo[1,5-a]pyrimidines

  • Structure : Replaces the triazole ring with pyrazole, altering electronic properties.
  • Key Differences : Reduced nitrogen content (3 N atoms vs. 4 in triazolopyrimidines) impacts solubility and reactivity.
  • Synthesis: Formed via cyclocondensation of aminopyrazoles with diketones .
  • Applications : Widely studied as kinase inhibitors and agrochemicals .

Biological Activity

Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological effects. The synthesis of this compound typically involves multi-step organic reactions that yield the desired triazolo-pyrimidine structure. The general synthetic pathway includes:

  • Formation of the triazole ring : Utilizing starting materials such as hydrazines and appropriate carbonyl compounds.
  • Cyclization : The cyclization process leads to the formation of the pyrimidine core.
  • Acetylation : The final step involves the introduction of the methyl acetate moiety.

Antiviral Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit antiviral properties. For instance, studies have shown that certain triazolo-pyrimidine derivatives can inhibit the secretion of hepatitis B virus surface antigens (HBsAg) . this compound has been evaluated for similar activities.

Anticancer Potential

Several studies have explored the anticancer potential of triazolo-pyrimidine derivatives. A notable study evaluated various analogs against leukemia cell lines and found that modifications in the structure could significantly influence cytotoxicity . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Anticonvulsant Effects

Another area of interest is the anticonvulsant properties associated with triazolo-pyrimidine derivatives. Research has identified several compounds that act as positive modulators of GABA_A receptors with low toxicity . The biological activity profile of this compound may include similar mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity4-amino-7-oxo-substituted analogues showed varying levels of activity against CCRF-CEM leukemia cells.
Antiviral ActivityTriazolo-pyrimidine derivatives inhibited HBsAg secretion in vitro.
Anticonvulsant ActivityIdentified derivatives as positive modulators of GABA_A receptors with potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors (e.g., triazole derivatives and keto-esters) in ethanol or DMF, followed by crystallization . For purity optimization:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product.
  • Recrystallization : Aqueous DMF or ethanol yields crystals with ≥95% purity, as confirmed by HPLC .
  • Spectroscopic Validation : Confirm structure via 1H^1H-NMR (e.g., δ 2.37 ppm for methyl groups) and LC-MS .

Q. How can researchers evaluate the compound’s preliminary biological activity?

Initial screening should focus on in vitro assays:

  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) using ELISA .
  • Antimicrobial testing : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : Identify protons on the triazole (δ 7.10–8.50 ppm) and pyrimidine (δ 4.26–5.50 ppm) rings .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm1^{-1} and triazole ring vibrations at ~1500 cm1^{-1} .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 210.19 .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? (SAR Studies)

Key substituents and their effects:

Substituent PositionModificationBiological ImpactSource
5-oxo groupReplacement with thioesterReduced anti-inflammatory activity
6-yl acetateEster hydrolysis to carboxylic acidEnhanced solubility but lower cell permeability
Triazole ringMethylation at N1Increased antimicrobial potency

Q. Methodological Approach :

  • Synthesize derivatives via alkylation/acylation .
  • Compare activity using dose-response curves in target assays .

Q. How can contradictions in spectral or bioactivity data be resolved?

Case Example : Discrepancies in 1H^1H-NMR signals for methyl groups.

  • Solution : Use 13C^{13}C-NMR DEPT to distinguish between CH3_3 and CH2_2 groups. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes. The ester group is prone to hydrolysis, which may reduce in vivo activity .
  • Formulation Optimization : Use liposomal encapsulation to enhance bioavailability .

Q. How can computational methods guide derivative design?

  • Molecular Docking : Model interactions with COX-2 (PDB: 5KIR) or bacterial DNA gyrase (PDB: 1AJ6) to predict binding affinities .
  • QSAR Models : Train models using datasets of triazolo-pyrimidine derivatives to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

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